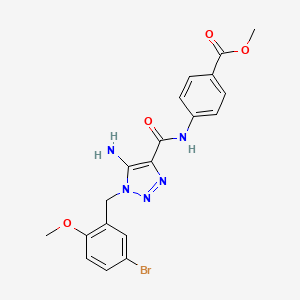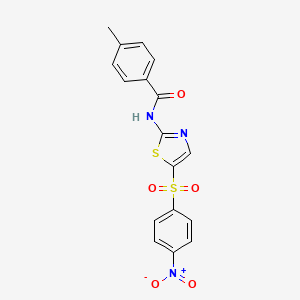![molecular formula C16H17N3O3 B2479988 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1797868-80-4](/img/structure/B2479988.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methoxyphenyl group suggests that this compound may have interesting chemical properties, as methoxy groups are often used in medicinal chemistry to improve the potency and bioavailability of drugs .
Molecular Structure Analysis
The molecular structure of pyrimidines is planar, and they are aromatic compounds. This means they are stable and can participate in π-stacking interactions, which are important in DNA binding .Chemical Reactions Analysis
Pyrimidines can undergo a variety of reactions. They can act as bases, forming N-alkyl and N-acyl derivatives. They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrimidines are generally polar and can form hydrogen bonds, which can affect their solubility and boiling/melting points .Scientific Research Applications
Synthesis and Formulation Development
Research on dihydropyrimidinone derivatives often focuses on synthesis methodologies aimed at enhancing the solubility and bioavailability of poorly water-soluble compounds. A study by Burton et al. (2012) on a compound with a similar structure highlights the development of precipitation-resistant solution formulations to increase in vivo exposure, which is crucial for early toxicology and clinical studies of poorly soluble compounds (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Compounds featuring the pyrazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, and found that some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, in addition to good to excellent antimicrobial activity (Hafez et al., 2016).
Novel Synthesis Techniques
Efficient synthesis methods for dihydropyrimidinone derivatives are crucial for exploring their potential applications. Darehkordi and Ghazi (2015) reported on an ultrasonic-assisted synthesis technique for thiazolo[3,2-a]pyrimidine derivatives, demonstrating the effectiveness of this method in achieving excellent yields in short reaction times (Darehkordi & Ghazi, 2015).
Biological Activity Exploration
Extensive research has been conducted to explore the biological activities of dihydropyrimidinone derivatives. Matos et al. (2018) provided a systematic review of the biological activities associated with dihydropyrimidinone derivatives, noting their potential in antitumoral, anti-inflammatory, and antibacterial applications. The review emphasizes the need for further in vivo studies to elucidate the pharmacological potential of this class of substances (Matos et al., 2018).
Future Directions
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-7-6-13-11(9-19)8-17-10-18-13/h3-5,8,10H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORCRSPNWPVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)
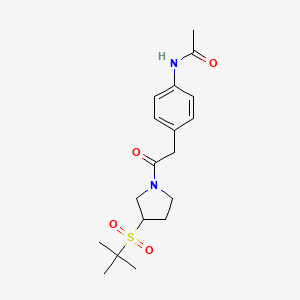
![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
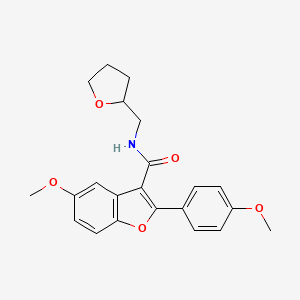
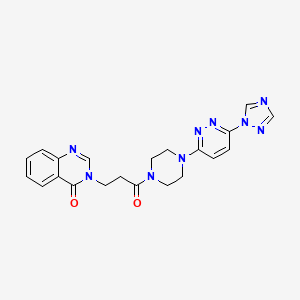
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
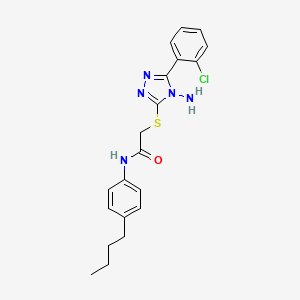
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)
